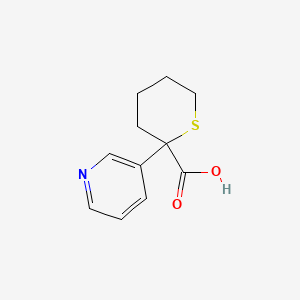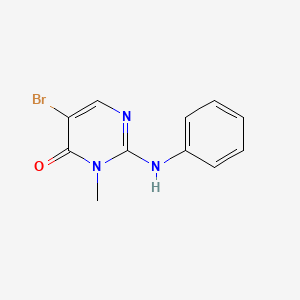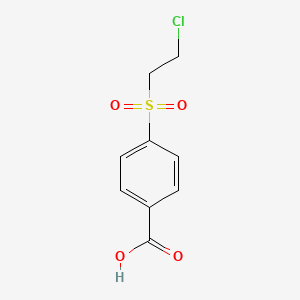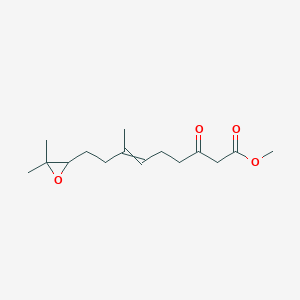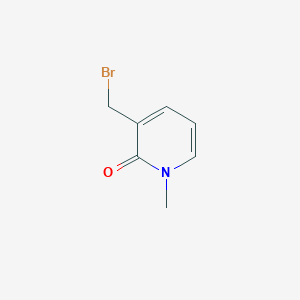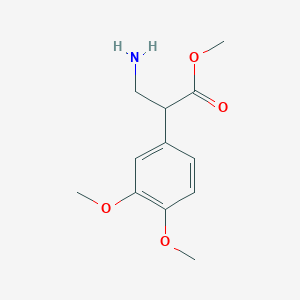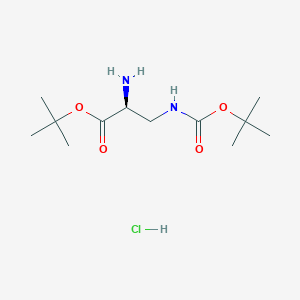![molecular formula C12H18N2O3 B8616585 Methyl 4-amino-3-[(2-hydroxy-2-methylpropyl)amino]benzoate](/img/structure/B8616585.png)
Methyl 4-amino-3-[(2-hydroxy-2-methylpropyl)amino]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-amino-3-[(2-hydroxy-2-methylpropyl)amino]benzoate is an organic compound with a complex structure that includes both amino and hydroxy functional groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-amino-3-[(2-hydroxy-2-methylpropyl)amino]benzoate typically involves multiple steps. One common method includes:
Friedel-Crafts Acylation: This step introduces the acyl group to the benzene ring.
Reduction: The acyl group is then converted to an alkane.
Nitration: This step introduces the nitro group, which is subsequently reduced to an amino group.
Industrial Production Methods: Industrial production methods often involve optimizing these steps to increase yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The amino group can participate in substitution reactions, such as nucleophilic substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Conditions for substitution reactions may include the use of bases or acids to facilitate the reaction.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a quinone derivative, while reduction can produce various amines .
Wissenschaftliche Forschungsanwendungen
Methyl 4-amino-3-[(2-hydroxy-2-methylpropyl)amino]benzoate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of Methyl 4-amino-3-[(2-hydroxy-2-methylpropyl)amino]benzoate involves its interaction with specific molecular targets and pathways. The amino and hydroxy groups allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biological pathways, leading to various effects such as inhibition of microbial growth or reduction of inflammation .
Vergleich Mit ähnlichen Verbindungen
Methyl 4-amino-3-hydroxybenzoate: Similar structure but lacks the hydroxy-2-methylpropyl group.
4-Amino-2-hydroxybenzoic acid: Similar functional groups but different overall structure.
Uniqueness: Methyl 4-amino-3-[(2-hydroxy-2-methylpropyl)amino]benzoate is unique due to the presence of both amino and hydroxy-2-methylpropyl groups, which confer specific chemical properties and biological activities. This makes it a valuable compound for various applications in research and industry .
Eigenschaften
Molekularformel |
C12H18N2O3 |
|---|---|
Molekulargewicht |
238.28 g/mol |
IUPAC-Name |
methyl 4-amino-3-[(2-hydroxy-2-methylpropyl)amino]benzoate |
InChI |
InChI=1S/C12H18N2O3/c1-12(2,16)7-14-10-6-8(11(15)17-3)4-5-9(10)13/h4-6,14,16H,7,13H2,1-3H3 |
InChI-Schlüssel |
HUXQRMZORHNUMI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CNC1=C(C=CC(=C1)C(=O)OC)N)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
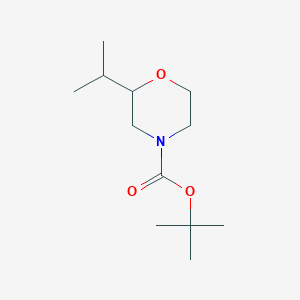

![4-[(2,2,2-Trifluoroethyl)sulfanyl]benzene-1,2-diamine](/img/structure/B8616517.png)
![1-Oxido-2-[(2,4,6-trimethylphenyl)methylsulfinyl]pyridin-1-ium](/img/structure/B8616519.png)
